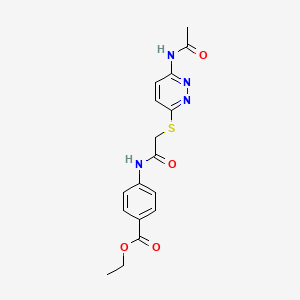
Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a benzoate moiety linked to a thioacetamido group derived from pyridazine. The presence of the acetamido and thio groups is significant for its biological interactions.
- Targeting Kinases : Similar compounds have been shown to inhibit key kinases such as c-Met and VEGFR-2, which are involved in cell growth and angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, affecting metabolic pathways and potentially leading to altered drug metabolism .
- Cellular Effects : It modulates various signaling pathways, influencing cell proliferation, differentiation, and apoptosis. This modulation is crucial for its anticancer properties .
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties:
- In Vitro Studies : In studies involving HepG2 liver cancer cells, certain derivatives demonstrated potent anti-proliferative activity, with IC50 values indicating effective inhibition of cell growth .
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 6d | 13.004 | High |
| 6b | 15.000 | Moderate |
| 6e | 28.399 | Low |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Testing : Various derivatives have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species such as Candida albicans .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Candida albicans | Moderate |
Case Studies
- HepG2 Cell Line Study : A study focused on the effects of this compound on HepG2 cells revealed that it significantly inhibited cell proliferation at lower concentrations, suggesting potential for therapeutic use in liver cancer treatment .
- Antimicrobial Efficacy Assessment : In another study, a series of related compounds were synthesized and tested against various microorganisms, showing promising results that warrant further investigation into their clinical applications .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it can be effectively absorbed and distributed within biological systems. In silico modeling has indicated favorable characteristics for drug-like behavior, including stability under physiological conditions .
特性
IUPAC Name |
ethyl 4-[[2-(6-acetamidopyridazin-3-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-3-25-17(24)12-4-6-13(7-5-12)19-15(23)10-26-16-9-8-14(20-21-16)18-11(2)22/h4-9H,3,10H2,1-2H3,(H,19,23)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJJCNNMNKFTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














